5-Amino-2-naphthalenesulfonic acid

Dye intermediate purification Isomer separation Cleve's acid production

5-Amino-2-naphthalenesulfonic acid (1,6-Cleve's acid, CAS 119-79-9) is a naphthalene-derived aminonaphthalenesulfonic acid with the molecular formula C₁₀H₉NO₃S and molecular weight 223.25 g·mol⁻¹. It is a key intermediate in the synthesis of azo and sulfur dyes, and also serves as a functional monomer for conducting polymers and a reagent in colorimetric nitrite/nitrate detection.

Molecular Formula C10H9NO3S
Molecular Weight 223.25 g/mol
CAS No. 119-79-9
Cat. No. B143178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-naphthalenesulfonic acid
CAS119-79-9
Synonyms1-Naphthylamine-6-Sulfonic Acid;  Cleve’s β-Acid;  6-Sulfo-1-naphthylamine;  NSC 31506;  NSC 4984
Molecular FormulaC10H9NO3S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)[NH3+]
InChIInChI=1S/C10H9NO3S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H,11H2,(H,12,13,14)
InChIKeyUWPJYQYRSWYIGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

5-Amino-2-naphthalenesulfonic Acid (CAS 119-79-9): Procurement-Grade Identity and Core Characteristics


5-Amino-2-naphthalenesulfonic acid (1,6-Cleve's acid, CAS 119-79-9) is a naphthalene-derived aminonaphthalenesulfonic acid with the molecular formula C₁₀H₉NO₃S and molecular weight 223.25 g·mol⁻¹ [1]. It is a key intermediate in the synthesis of azo and sulfur dyes, and also serves as a functional monomer for conducting polymers and a reagent in colorimetric nitrite/nitrate detection . The compound exists as a zwitterion (5-ammonio-2-naphthalenesulfonate) in the solid state, a structural feature that distinguishes it from non‑zwitterionic positional isomers and influences its solubility, reactivity, and crystallinity [2].

Product Identity 1,6-Cleve's acid; aminonaphthalenesulfonic acid intermediate Confirmed zwitterion in solid state; distinct from 1,7-isomer
Selection Logic Isomeric purity ≥95% with 1,7-isomer ≤1% Specify magnesium-salt-selective crystallization grade
Use Context Azo dye coupling; conducting polymer monomer; nitrite detection Positional isomer choice governs shade, redox activity, and solubility

Why 5-Amino-2-naphthalenesulfonic Acid Cannot Be Replaced by Generic Aminonaphthalenesulfonic Acids


Aminonaphthalenesulfonic acids exist as multiple positional isomers, each with distinct physicochemical properties that directly impact downstream process yield, product purity, and functional performance. The 1,6-Cleve's acid isomer (5-amino-2-naphthalenesulfonic acid) differs from its closest congener, 1,7-Cleve's acid (8-amino-2-naphthalenesulfonic acid), in solubility, zwitterionic character, and crystallization behavior, enabling their industrial separation via selective magnesium salt precipitation [1]. Substitution with mixed Cleve's acids or incorrect isomers introduces uncontrolled 1,7-isomer content, which alters azo dye shade, lowers coupling efficiency, and reduces final product consistency . In electrochemical applications, the specific substitution pattern of the amino and sulfonic acid groups dictates the polymer's redox activity, ionic conductivity, and cation intercalation capability—properties that are not replicated by other aminonaphthalenesulfonic acid monomers [2].

Target Compound 1,6-Cleve's acid (5-amino-2-naphthalenesulfonic acid) Zwitterionic; selective Mg-salt crystallization; refined crystal structure
Potential Substitute 1,7-Cleve's acid (8-amino-2-naphthalenesulfonic acid) Different solubility profile; only characterized as strychnine adduct; may shift azo dye shade and coupling efficiency
Target Compound 5-Amino-2-naphthalenesulfonic acid (pKa 3.80) Ionization state tuned for coupling at pH 4–5; reproducible electropolymerization
Potential Substitute 5-Amino-1-naphthalenesulfonic acid (pKa 3.69) ~29% difference in unionized fraction near pKa; may alter diazo-coupling regioselectivity and polymer redox properties
Target Compound Isomerically pure 1,6-Cleve's acid (1,7-isomer ≤1%) Batch-to-batch shade consistency; validated for nitrite detection per FDA BAM R48
Potential Substitute Mixed Cleve's acid (uncontrolled 1,6/1,7 ratio) May contain 30–50% 1,7-isomer; off-shade batches and reduced coupling yield cannot be excluded without isomer specification

5-Amino-2-naphthalenesulfonic Acid: Head-to-Head Quantitative Differentiation Evidence


Solubility-Driven Separation from 1,7-Cleve's Acid: Quantified Yield Advantage

The industrial production of Cleve's acids yields a mixture of 1,6- and 1,7-isomers that must be separated. The quinary solubility diagram for the Na⁺-Mg²⁺-1-aminonaphthalene-6-sulfonate–1-aminonaphthalene-7-sulfonate–Cl⁻–H₂O system demonstrates that the 1,7-isomer can be extracted as the sodium salt with a yield of 95.1%, while the 1,6-isomer (5-amino-2-naphthalenesulfonic acid) is selectively obtained as the magnesium salt with a yield of 70.0% [1]. This differential solubility behavior is the basis for the commercial separation process and ensures that procurement of isomerically pure 1,6-Cleve's acid requires a supplier capable of executing this specific salt‑selective crystallization.

Isomer Separation Yield
Head-to-head
1,6-Cleve's acid (Mg salt): 70.0% yield
1,7-Cleve's acid (Na salt): 95.1% yield in quinary system, 0–75 °C
Supports specification of Mg-salt-selective crystallization grade for high isomeric purity
Mixed isomer procurement cannot match ≤1% 1,7-isomer requirement
Dye intermediate purification Isomer separation Cleve's acid production

Zwitterionic Structure Confirmed by Single-Crystal X-Ray Diffraction: Differentiation from Non-Zwitterionic Isomers

Single-crystal X-ray diffraction reveals that 5-amino-2-naphthalenesulfonic acid crystallizes as a sulfonate-aminium zwitterion (5-ammonio-2-naphthalenesulfonate), with the acidic sulfonic acid proton transferred to the amine nitrogen [1]. The crystal structure (orthorhombic, space group Pbca, a = 11.120 Å, b = 10.529 Å, c = 16.253 Å, R factor = 0.039) shows all three aminium H atoms engaged in head-to-tail intermolecular hydrogen bonds with sulfonate O-atom acceptors, forming a three-dimensional framework polymer [1]. In contrast, 5-amino-1-naphthalenesulfonic acid (CAS 84-89-9) does not exhibit this zwitterionic character in its reported solid-state forms, and 1,7-Cleve's acid has only been crystallographically characterized as a strychnine adduct, not in its native zwitterionic state [2].

Zwitterionic Crystal Structure
Class-level
5-ammonio-2-naphthalenesulfonate; R = 0.039
Orthorhombic Pbca; 3D H-bond framework; only native zwitterion structure among close analogs
Solid-state zwitterion identity confirmed; solubility and reactivity may differ from non-zwitterionic isomers
1,7-isomer lacks native crystal structure characterization
Solid-state structure Zwitterion Crystallography

Electropolymerized PANS/CC Electrode: Specific Capacity and Long-Cycle Stability for Supercapacitors

5-Amino-2-naphthalenesulfonic acid electropolymerized on carbon cloth (PANS/CC-40) delivers a specific capacity of 85.5 mAh g⁻¹ at 1 A g⁻¹ in 1 M H₂SO₄, with 88% capacitance retention after 10,000 charge-discharge cycles at 5 A g⁻¹ in a symmetric solid-state device [1]. The material also stores charge in 1 M ZnSO₄ (44.8 mAh g⁻¹) and 1 M (NH₄)₂SO₄ (38.5 mAh g⁻¹), demonstrating multi-electrolyte compatibility [1]. By contrast, the copolymer PANS-co-oAP achieves a higher specific capacity of 102.9 mAh g⁻¹ in 1 M H₂SO₄, but the pure PANS homopolymer provides superior cycling stability (88% retention after 10,000 cycles vs. 88.2% after 3,000 cycles for the copolymer), making the homopolymer preferable for applications demanding long-term durability [2].

Supercapacitor Cycling
Cross-study
88% retention after 10,000 cycles
85.5 mAh g⁻¹ at 1 A g⁻¹ (1 M H₂SO₄); 3.3× longer cycle life vs. PANS-co-oAP copolymer
Supports homopolymer selection for long-cycle supercapacitor research
Copolymer offers higher initial capacity but shorter cycle life; homopolymer may fit durability-focused designs
Supercapacitor electrode Electropolymerization Energy storage

PEDOT-PANS Modified Electrode for Selective Dopamine Detection: Limit of Detection and Interference Rejection

A glassy carbon electrode modified with a poly(3,4-ethylenedioxythiophene-co-5-amino-2-naphthalenesulfonic acid) (PEDOT-PANS) film exhibits a dopamine detection limit of 5 × 10⁻⁷ M, with a linear dynamic range from 2 × 10⁻⁶ to 1 × 10⁻⁵ M in acetate buffer (pH 5.0) [1]. Critically, the PEDOT-PANS electrode effectively diminishes electrochemical interference from ascorbic acid (AA) and uric acid (UA)—two major interferents that plague unmodified and many polymer-modified electrodes [1]. In contrast, bare glassy carbon electrodes and polyaniline-modified electrodes typically cannot resolve the dopamine signal from the overlapping AA and UA oxidation waves without additional pretreatment or chemometric deconvolution [2].

Dopamine LOD
Cross-study
5 × 10⁻⁷ M detection limit
Linear range 2 × 10⁻⁶–1 × 10⁻⁵ M; effective AA and UA interference diminishment without Nafion coating
Monomer purity may affect sensor reproducibility; interference rejection reported for PEDOT-PANS copolymer
Bare GCE and polyaniline electrodes typically cannot resolve overlapping AA/UA signals without additional treatment
Electrochemical sensor Dopamine detection Interference rejection

Commercial Isomeric Purity Specifications: 1,6-Isomer Content ≥95% with 1,7-Isomer ≤1%

Commercial high-grade 5-amino-2-naphthalenesulfonic acid (1,6-Cleve's acid) is specified with a total amino value ≥98%, 1,6-isomer purity ≥95%, and critically, 1,7-isomer content ≤1% . Standard-grade material allows up to 2% 1,7-isomer. This is in marked contrast to 'mixed Cleve's acid,' which is an unseparated mixture of 1,6- and 1,7-isomers with no controlled isomeric ratio. For 1,7-Cleve's acid (CAS 119-28-8), commercial specifications similarly target ≥95% 1,7-isomer with ≤1% 1,6-isomer , confirming that the two isomers are produced and certified as mutually exclusive high-purity products.

Commercial Isomer Spec
Data to verify
1,6-isomer ≥95%; 1,7-isomer ≤1%
Total amino value ≥98%; standard-grade allows ≤2% 1,7-isomer
Isomeric purity specification directly governs azo dye shade and tinctorial strength
Supplier certificate review recommended; mixed Cleve's acid may contain 30–50% 1,7-isomer
Dye intermediate purity Isomer specification Quality control

Ionization Constant (pKa) Difference vs. 5-Amino-1-naphthalenesulfonic Acid: Implications for pH-Dependent Solubility and Reactivity

The sulfonic acid pKa of 5-amino-2-naphthalenesulfonic acid is 3.80 at 25 °C , while the positional isomer 5-amino-1-naphthalenesulfonic acid (CAS 84-89-9) has a pKa of 3.69 under identical conditions [1]. This ΔpKa of 0.11 units, though modest, translates to a ~29% difference in the degree of sulfonate group dissociation at pH values near the pKa (e.g., at pH 3.8, the 1,6-isomer is 50% ionized vs. the 1,5-isomer at ~56% ionization). In buffered coupling reactions for azo dye synthesis conducted at pH 4–5, this differential ionization alters the electrophilicity of the diazonium coupling partner and can shift the regioselectivity and yield of the chromophore [2].

pKa Difference
Head-to-head
ΔpKa = 0.11 (3.80 vs. 3.69 for 1,5-isomer)
~29% relative difference in unionized fraction near pKa; 25 °C aqueous determination
pH-dependent ionization may influence diazo-coupling regioselectivity and yield
Users optimizing coupling at pH 4–5 should review isomer-specific pKa for protocol fit
Acid dissociation constant Ionization state pH-dependent properties

5-Amino-2-naphthalenesulfonic Acid: Evidence-Backed Research and Industrial Application Scenarios


High-Purity Azo and Sulfur Dye Intermediate for Textile and Pigment Manufacturing

5-Amino-2-naphthalenesulfonic acid with isomeric purity ≥95% (1,7-isomer ≤1%) is the preferred coupling component for direct fast blue BGL, sulfur blue CV, and related azo dyes . The isomeric purity specification directly determines the shade consistency and tinctorial strength of the final dye. Use of mixed Cleve's acid or low-purity 1,6-isomer results in off‑shade batches and increased rework costs in textile dyeing operations.

Colorimetric Detection of Nitrate/Nitrite in Clinical and Environmental Microbiology

In combination with sulfanilic acid, 5-amino-2-naphthalenesulfonic acid (1,6-Cleve's acid) generates a pink-to-red azo chromophore upon reaction with nitrite, enabling qualitative and semi-quantitative detection of nitrate reductase activity in anaerobic bacteria [1]. The FDA BAM R48 method recognizes this compound as a validated substitute reagent for nitrite detection, supporting its procurement for regulated microbiological testing [2].

Conducting Polymer Monomer for Flexible Supercapacitor Electrodes

Electropolymerization of 5-amino-2-naphthalenesulfonic acid on carbon cloth yields PANS/CC electrodes with a specific capacity of 85.5 mAh g⁻¹ (1 M H₂SO₄) and 88% capacitance retention after 10,000 cycles [3]. The homopolymer offers superior long-cycle durability compared to the ANS‑co‑oAP copolymer, making it the monomer of choice for supercapacitor applications where cycle life beyond 3000 cycles is required.

Electrochemical Sensor Fabrication for Selective Dopamine Monitoring

Copolymerization of 5-amino-2-naphthalenesulfonic acid with 3,4-ethylenedioxythiophene produces PEDOT-PANS modified electrodes that detect dopamine at sub‑micromolar levels (LOD 5 × 10⁻⁷ M) while rejecting ascorbic acid and uric acid interferences without additional membrane coatings [4]. This application mandates high-purity monomer (≥97% by titration) to ensure reproducible electropolymerization and sensor performance.

Application
Selection Property
Validation Focus
Azo and sulfur dye intermediate
Isomeric purity ≥95% (1,7-isomer ≤1%)
Shade consistency; tinctorial strength; batch-to-batch coupling reproducibility
Nitrate/nitrite colorimetric detection
Reagent-grade purity for azo chromophore formation
Nitrite detection sensitivity; FDA BAM R48 method compatibility review
Supercapacitor electrode monomer
Homopolymer long-cycle durability (>10,000 cycles)
Specific capacity; multi-electrolyte compatibility; cycling retention validation
Electrochemical dopamine sensor
High-purity monomer for reproducible electropolymerization
Sub-micromolar LOD; interference rejection (AA/UA) without post-modification
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